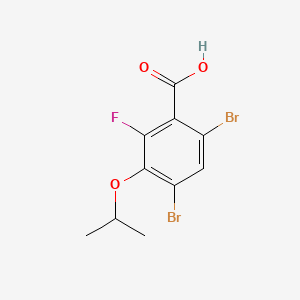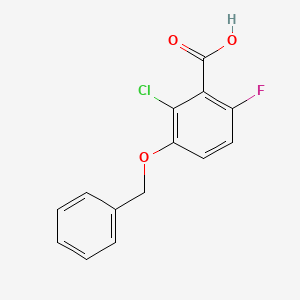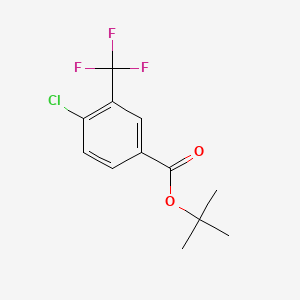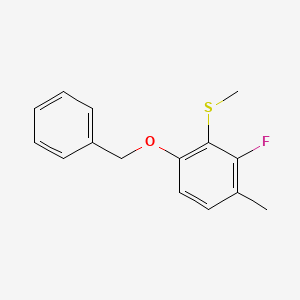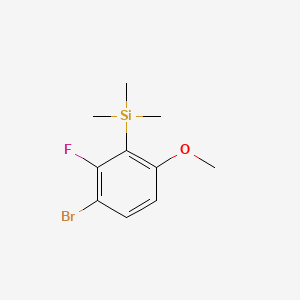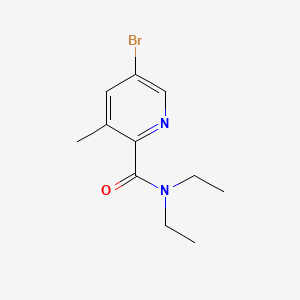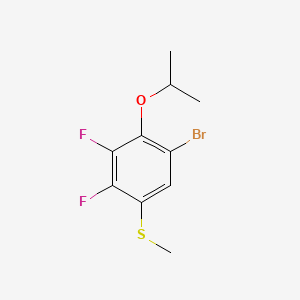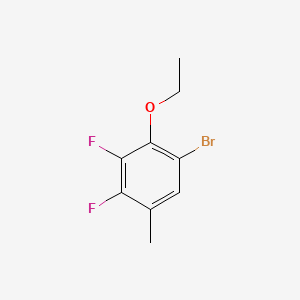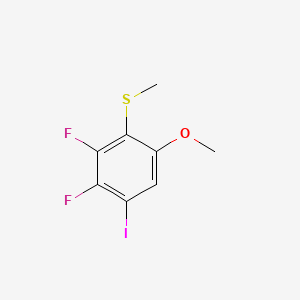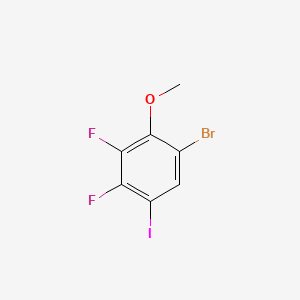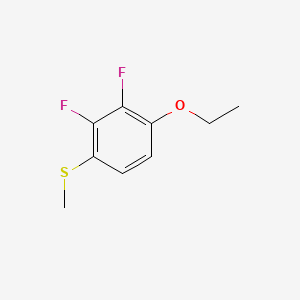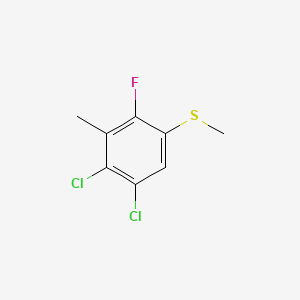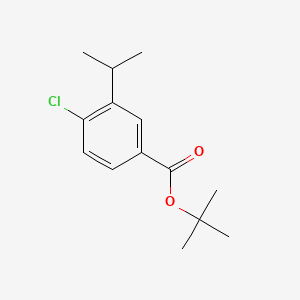
tert-Butyl 4-chloro-3-isopropylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl 4-chloro-3-isopropylbenzoate: is a synthetic organic compound with the molecular formula C14H19ClO2 and a molecular weight of 254.75 g/mol. This compound is commonly used in scientific experiments and has various applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-chloro-3-isopropylbenzoate typically involves the esterification of 4-chloro-3-isopropylbenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Tert-Butyl 4-chloro-3-isopropylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield 4-chloro-3-isopropylbenzoic acid and tert-butyl alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Hydrolysis: Acidic or basic conditions are used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed:
Substitution Reactions: Products include substituted benzoates with various functional groups.
Hydrolysis: The major products are 4-chloro-3-isopropylbenzoic acid and tert-butyl alcohol.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tert-Butyl 4-chloro-3-isopropylbenzoate is used as an intermediate in the synthesis of various organic compounds. It is also employed in studies involving esterification and substitution reactions.
Biology: In biological research, this compound is used to study the effects of ester compounds on biological systems. It serves as a model compound for understanding the behavior of similar esters in biological environments.
Medicine: While not directly used as a drug, this compound is used in medicinal chemistry research to develop new pharmaceutical compounds. It helps in the design and synthesis of potential drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes. It is also employed in the manufacture of certain polymers and resins.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-chloro-3-isopropylbenzoate involves its interaction with specific molecular targets. The ester group in the compound can undergo hydrolysis, releasing 4-chloro-3-isopropylbenzoic acid and tert-butyl alcohol. The released acid can interact with various enzymes and receptors, affecting biological pathways. The exact molecular targets and pathways depend on the specific biological system being studied .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 4-chlorobenzoate
- tert-Butyl 3-isopropylbenzoate
- tert-Butyl 4-methylbenzoate
Comparison: Tert-Butyl 4-chloro-3-isopropylbenzoate is unique due to the presence of both chlorine and isopropyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties to the compound. Compared to tert-Butyl 4-chlorobenzoate, the isopropyl group in this compound increases its hydrophobicity and affects its reactivity. Similarly, compared to tert-Butyl 3-isopropylbenzoate, the chlorine atom in this compound introduces additional sites for substitution reactions .
Eigenschaften
IUPAC Name |
tert-butyl 4-chloro-3-propan-2-ylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO2/c1-9(2)11-8-10(6-7-12(11)15)13(16)17-14(3,4)5/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGDDVBHKLDJTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C(=O)OC(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

